molecular formula C9H6ClNO2S B581066 Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate CAS No. 1315364-06-7

Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B581066
CAS No.: 1315364-06-7
M. Wt: 227.662
InChI Key: GSMBIBQIYVACCI-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Structural Features and Nomenclature

The compound’s nomenclature derives from its fused bicyclic system:

  • Thieno[3,2-c]pyridine Core : A fused ring system where a thiophene (sulfur-containing five-membered ring) is annulated to a pyridine (nitrogen-containing six-membered ring) at positions 3 and 2, respectively.
  • Substituents :
    • Methyl Ester Group : Located at position 2 of the pyridine ring, enabling nucleophilic substitution or hydrolysis reactions.
    • Chlorine Atom : Positioned at position 4, serving as a leaving group for further functionalization.

The numbering system follows IUPAC guidelines for fused heterocycles, prioritizing the sulfur atom’s placement in the thiophene ring.

Key Identifiers and Spectral Data

Identifier Value
InChI Key GSMBIBQIYVACCI-UHFFFAOYSA-N
CAS Number 1315364-06-7
PubChem CID 122172564

Historical Context in Heterocyclic Chemistry Research

Evolution of Thienopyridine Derivatives

The study of thienopyridine derivatives dates back to the 1980s, driven by their pharmacological potential and synthetic challenges. Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate emerged as part of broader research into isomeric thienopyridines, including thieno[3,2-b], thieno[2,3-c], and thieno[3,4-b] variants.

Key Milestones:
  • Early Synthesis : Initial synthetic routes involved cyclization reactions between chloropyridine derivatives and sulfur-containing precursors, optimized for regioselectivity.
  • Therapeutic Applications : A 1985 US patent highlighted thieno[3,2-c]pyridines as P2Y₁₂ receptor inhibitors, establishing their role in antiplatelet drug development.
  • Modern Innovations : Recent advances focus on enhancing solubility and bioavailability through structural modifications, such as introducing methyl ester groups.

Comparative Analysis of Thienopyridine Isomers

Isomer Structure Applications
Thieno[3,2-c]pyridine Pyridine fused to thiophene at 3,2-positions OLED materials, kinase inhibitors
Thieno[2,3-b]pyridine Pyridine fused to thiophene at 2,3-positions Anticancer agents, fluorescent probes
Thieno[3,4-b]pyridine Pyridine fused to thiophene at 3,4-positions Antimicrobial compounds

The [3,2-c] isomer’s annulation pattern confers distinct electronic properties, influencing its reactivity and biological activity.

Significance in Medicinal Chemistry and Material Science

Medicinal Chemistry Applications

Role as a Building Block

The compound’s reactive sites enable its use as a scaffold for synthesizing complex molecules:

  • Substitution Reactions : The chlorine atom undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides, forming derivatives with enhanced pharmacological profiles.
  • Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups, expanding its utility in kinase inhibitor design.
Case Study: PI5P4Kγ Inhibition

This compound derivatives have shown selective inhibition of PI5P4Kγ, an enzyme linked to cancer progression. Structural modifications, such as introducing hydrophobic groups, improve binding affinity to the enzyme’s active site.

Material Science Contributions

Optoelectronic Properties

The thieno[3,2-c]pyridine core’s extended conjugation and electron-deficient pyridine ring make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs) : Gold(III) complexes incorporating this scaffold exhibit high photoluminescence quantum yields (>80%) and tunable emission wavelengths, enabling applications in red-emitting devices.
  • Stability in Thin Films : The [3,2-c] isomer demonstrates superior operational lifetimes (LT₇₀ > 63,200 hours at 100 cd/m²) compared to [3,2-b] analogs, attributed to its rigid π-system and reduced steric hindrance.

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMBIBQIYVACCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing fused heterocyclic systems. Wilson (1991) demonstrated its utility in synthesizing thienopyridine derivatives, reporting a 71% yield for 5-carbomethoxy-4,5-dihydrothieno[2,3-c]pyridine via cyclization of an intermediate amide. Adapting this approach, methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate can be synthesized by:

  • Formation of the Thienopyridine Core : Cyclization of a suitably substituted pyridine precursor (e.g., 2-chloro-3-cyanopyridine) with carbon disulfide under basic conditions, followed by alkylation with iodomethane.

  • Chlorination : Direct electrophilic chlorination at the 4-position using chlorine gas or N\text{N}-chlorosuccinimide (NCS) in dichloromethane.

  • Esterification : Reaction with methanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to introduce the methyl ester group.

Key Challenges :

  • Competing side reactions during chlorination may yield di- or tri-chlorinated by-products.

  • Low regioselectivity necessitates careful control of reaction temperature and stoichiometry.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Ambeed (2020) reported a high-yielding (96%) Suzuki-Miyaura coupling to synthesize 4-chlorothieno[3,2-c]pyridine derivatives. For this compound, the protocol involves:

  • Boronate Ester Preparation : Synthesis of a pinacol boronate ester from 2-chlorothieno[3,2-c]pyridine.

  • Cross-Coupling : Reaction with methyl 2-bromoacetate using Pd(OAc)2\text{Pd(OAc)}_2 (1 mol%), S-Phos ligand (2 mol%), and LiOH\text{LiOH} in 1,4-dioxane/water (4:1) at 80°C under N2\text{N}_2.

Optimization Insights :

  • Ligand Choice : Bulky ligands like S-Phos enhance steric hindrance, minimizing homocoupling by-products.

  • Base Selection : LiOH\text{LiOH} improves solubility of intermediates, accelerating transmetalation.

Data Table 1 : Comparative Yields for Suzuki-Miyaura Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)2\text{Pd(OAc)}_2/S-Phos800.596
PdCl2\text{PdCl}_2/PPh₃100278

Multi-Step Synthesis from Pyridine Derivatives

Chlorination-Esterification Sequence

Vulcanchem (2024) outlined a route for analogous methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate, adaptable to the target compound:

  • Chlorination of Pyridine Precursor :

    • React 2-methylthieno[3,2-c]pyridine with Cl2\text{Cl}_2 in CCl4\text{CCl}_4 at 0–5°C to introduce the 4-chloro group.

  • Esterification via Nucleophilic Substitution :

    • Treat 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acid chloride, followed by methanol quench.

Critical Parameters :

  • Catalyst for Chlorination : Bromine (Br2\text{Br}_2) as a catalyst reduces reaction time from 20 hours to <5 hours while minimizing dichlorination.

  • Purity Control : Distillation under reduced pressure (e.g., 0.1 mmHg) isolates the ester from unreacted acid.

Alternative Pathways: Esterification of Preformed Carboxylic Acids

Direct Esterification Using Acidic Media

Patent EP0627421B1 (source 2) describes ester formation via alkali metal carboxylates:

  • Reaction of 2-Chloro-monochloromethylpyridine :

    • React with potassium acetate (KOAc\text{KOAc}) in dimethylformamide (DMF) at 80°C to form the acetoxymethyl intermediate.

  • Hydrolysis and Esterification :

    • Hydrolyze with NaOH\text{NaOH} to yield 2-chloro-pyridinemethanol, then oxidize to the carboxylic acid.

    • Esterify with methanol using H2SO4\text{H}_2\text{SO}_4 as a catalyst.

Yield Considerations :

  • Step Efficiency : Hydrolysis and oxidation steps typically achieve 70–85% conversion, while esterification exceeds 90%.

Comparative Analysis of Methodologies

Data Table 2 : Advantages and Limitations of Key Methods

MethodYield (%)ProsCons
Suzuki-Miyaura Coupling96High yield, mild conditionsRequires expensive Pd catalysts
Bischler-Napieralski71Builds core structure in one stepLow regioselectivity for chlorination
Chlorination-Esterification85Scalable, uses cheap reagentsMulti-step, by-product formation

Scientific Research Applications

Chemical Applications

1. Building Block for Organic Synthesis
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules. Its unique thieno-pyridine structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

2. Synthetic Routes
The synthesis typically involves cyclization reactions using precursors such as 4-chloropyridine-2-carboxylic acid and thioamide derivatives. The reaction conditions can be optimized for higher yields and purity, often employing solvents like toluene or xylene under reflux conditions.

Synthetic Method Yield (%) Conditions
Cyclization with thioamide85-90Reflux in toluene
Continuous flow synthesis>90Optimized catalyst use

Biological Applications

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential as a therapeutic agent.

2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Medicinal Applications

1. Drug Development
this compound is being explored for its potential in drug design. Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutic agents aimed at various diseases, including cancer and infectious diseases.

Case Study: PI5P4Kγ Inhibition
A study identified this compound as a selective inhibitor of PI5P4Kγ, a target involved in cellular signaling pathways relevant to cancer progression. The findings suggest that this compound could play a role in targeted cancer therapies .

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.

2. Catalytic Processes
The compound is also involved in catalytic processes that enhance the efficiency of chemical reactions, contributing to sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno vs. Pyrrolo/Pyridine Derivatives

Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
  • Structure : Replaces the thiophene ring with a pyrrole (nitrogen-containing) ring.
  • Synthesis : Synthesized via thermolysis of azidopyridine acrylates (Hemetsberger-Knittel reaction) with yields of 53–56% ().
  • Reactivity: The chloro group undergoes nucleophilic substitution (e.g., with propanol or trifluoroethanol) under Pd-catalyzed conditions, yielding derivatives with 72–96% efficiency (-9).
  • Key Differences: Electronic Effects: The pyrrolo analog’s nitrogen atom increases basicity compared to the sulfur in thieno derivatives, altering solubility and reactivity. Stability: Thieno derivatives may exhibit enhanced aromatic stability due to sulfur’s electron-donating effects.
Methyl 4-Oxo-5H-thieno[3,2-c]pyridine-2-carboxylate
  • Structure : Features a ketone (oxo) group at position 4 instead of chlorine.
  • Properties : Molecular weight 209.22 g/mol , CAS 1360965-52-1 ().

Quinoline and Larger Ring Systems

Methyl 6,8-Dibromothieno[3,2-c]quinoline-2-carboxylate
  • Structure: Extends the thienopyridine core to a quinoline system with bromine substituents.
  • Biological Activity: Demonstrates dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ comparable to nocodazole) ().
  • Comparison: The quinoline system’s extended conjugation may improve DNA intercalation or kinase inhibition compared to simpler thienopyridines.

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Cl, thieno 227.67 Not reported Chloro group amenable to cross-coupling (inferred from pyrrolo analogs)
Methyl 4-chloro-pyrrolo[3,2-c]pyridine-2-carboxylate Cl, pyrrolo 213.62 Not reported Higher solubility in polar solvents due to nitrogen
Methyl 6-chloro-4-methoxy-pyrrolo[3,2-c]pyridine-2-carboxylate Cl, OCH₃ 243.65 Not reported Methoxy group enhances electron density, altering substitution kinetics
Ethyl 5-chloro-pyrrolo[3,2-b]pyridine-2-carboxylate Cl, pyrrolo 240.67 268–287 Higher melting point due to ethyl ester and chloro synergy

Biological Activity

Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H6ClNO2SC_9H_6ClNO_2S and features a thieno[3,2-c]pyridine ring system. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of microorganisms. A study assessed the compound's effectiveness against several bacterial strains and fungi, revealing promising results.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

2. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated its ability to inhibit cell proliferation in leukemia and breast cancer models.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HL-60 (Leukemia)5

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), which plays a role in various signaling pathways related to cancer and neurodegenerative diseases.

Enzyme Inhibition Activity (IC50 µM)
PI5P4Kγ7.1
PI5P4Kα>100

This selectivity suggests that the compound may have therapeutic applications in conditions where PI5P4K activity is dysregulated.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Activity

A study conducted on leukemia cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspases, highlighting its potential as a novel chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound can bind to enzymes like PI5P4K, altering their activity and affecting downstream signaling pathways.
  • Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets effectively.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Q & A

Basic: How can the hydrolysis of the methyl ester group in Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate be optimized for high yield?

Methodological Answer:
The hydrolysis of the methyl ester group can be achieved using aqueous NaOH (3 N) in ethanol under mild heating (45°C for 1 hour). Post-reaction, solvent evaporation followed by trituration with ethyl acetate yields the sodium carboxylate salt. This method avoids harsh conditions that might degrade the thienopyridine core. For instance, a 99% crude yield was reported using this protocol, with purity confirmed via HPLC/MS (Rt: 0.947 min, m/z: 197 [M+H]⁺) .

Key Reaction Parameters:

ParameterValue/Detail
Base3 N NaOH
SolventEthanol
Temperature45°C
Reaction Time1 hour
WorkupTrituration with EtOAc

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • HPLC/MS : Essential for assessing purity and confirming molecular weight (e.g., m/z: 235 [M+H]⁺ observed for propoxy-substituted derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve regiochemistry, particularly distinguishing between thieno[3,2-c]pyridine and pyrrolo[3,2-c]pyridine isomers .
  • Exact Mass Spectrometry : High-resolution MS (e.g., m/z 193.0102 for the parent compound) ensures accurate molecular formula validation .

Advanced: How can regioselective substitution at the 4-chloro position be achieved in cross-coupling reactions?

Methodological Answer:
Regioselective substitution requires Pd-based catalysts (e.g., t-BuBrettPhosPdG3) with bulky ligands to sterically direct coupling to the 4-chloro position. For example, propoxy substitution was achieved in THF at 80°C using t-BuBrettPhos as a ligand, yielding 72% of the desired product. Molecular sieves (4 Å) were critical for absorbing byproducts and improving reaction efficiency .

Catalytic System Optimization:

ComponentRole/Effect
t-BuBrettPhosPdG3Pd source with high activity
t-BuBrettPhosBulky ligand for selectivity
4 Å Molecular SievesByproduct absorption

Advanced: How can computational modeling aid in predicting reactivity or stability of derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict electronic effects at the 4-chloro position, guiding synthetic routes. For example, frontier molecular orbital analysis (HOMO/LUMO) helps assess nucleophilic/electrophilic reactivity. PubChem-derived data (e.g., IUPAC name validation, computed properties) supports preliminary modeling .

Basic: What solvent systems are optimal for enhancing solubility during synthesis?

Methodological Answer:
Polar aprotic solvents (e.g., THF, DMF) are ideal due to the compound’s limited solubility in non-polar media. In Pd-catalyzed reactions, THF (0.4 M concentration) with molecular sieves improved substrate solubility and reaction homogeneity, as demonstrated in propoxy substitution .

Advanced: How can stereochemical byproducts (e.g., racemization) be minimized during synthesis?

Methodological Answer:
Racemization is avoided by using mild acidic/basic conditions. For example, a patent demonstrated that heating methyl (R)-(-)-α-(2-chlorophenyl)-thieno[3,2-c]pyridine derivatives above 60°C in strong acids induces racemization. To prevent this, maintain reaction temperatures below 50°C and use weakly acidic ion-exchange resins for purification .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H314: Causes severe skin burns ).
  • Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns (P501: Dispose of contents/container per regulations ).

Advanced: How to resolve contradictory data in reaction yields across different synthetic routes?

Methodological Answer:
Contradictions often arise from ligand choice or solvent purity. For example, Pd-catalyzed reactions with BrettPhos ligands may yield 72% under anhydrous THF , while aqueous NaOH hydrolysis achieves 99% yield but requires post-reaction purification . Systematic comparison via Design of Experiments (DoE) can isolate critical variables (e.g., ligand steric bulk, solvent polarity).

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